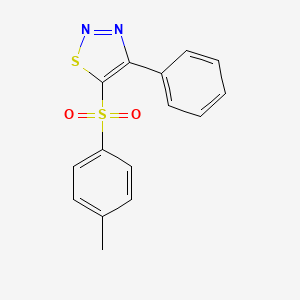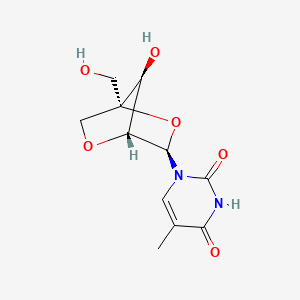
1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine
Descripción general
Descripción
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside . It is used for research purposes .
Synthesis Analysis
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has been reported in a study by Sharma VK, et al. They used a chemoenzymatic convergent synthesis method .Molecular Structure Analysis
The molecular formula of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is C11H14N2O6 . Its molecular weight is 270.24 g/mol . The compound has a bicyclic furanose unit locked in a RNA mimicking sugar conformation .Chemical Reactions Analysis
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a nucleoside analogue that shows enhanced thermal stability and robustness against nuclease-mediated cleavage .Physical and Chemical Properties Analysis
The compound has a molecular weight of 270.24 g/mol . It has a density of 1.598 . The melting point is between 196-198 °C .Aplicaciones Científicas De Investigación
Tautomerism of Nucleic Acid Bases
A study by Person et al. (1989) explores the tautomerism of purine and pyrimidine bases and the effect of molecular interactions on tautomeric equilibria, relevant to understanding the chemical behavior of similar compounds in biological contexts. This research provides insights into how interactions with the environment can influence the stability of nucleic acid bases, which is essential for their biological functions and could relate to the chemical properties and applications of 1-(2'-O,4-C-Methylene-beta-D-ribofuranosyl)thymine in research settings (Person et al., 1989).
Pharmacological Properties and Molecular Mechanisms
The pharmacological properties and molecular mechanisms of compounds like thymol, detailed by Nagoor Meeran et al. (2017), provide a framework for understanding how structurally similar compounds could exhibit therapeutic potential. The review discusses the antioxidant, anti-inflammatory, and other pharmacological properties of thymol, which could inform the potential biomedical applications of this compound in preventing or treating various diseases (Nagoor Meeran et al., 2017).
Developing Wound Dressings
Research by Dikici et al. (2021) on developing wound dressings using 2-deoxy-D-Ribose for inducing angiogenesis offers a glimpse into how derivatives of nucleic acid bases can be utilized in medical applications. This study highlights the potential of such compounds to stimulate pro-angiogenic activities, which could be relevant for exploring the applications of this compound in wound healing and tissue regeneration (Dikici et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, also known as 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[22It is classified as abicyclic nucleoside , which suggests that it may interact with enzymes involved in nucleic acid synthesis or metabolism.
Mode of Action
As a bicyclic nucleoside , it may mimic the structure of natural nucleosides and interfere with the function of nucleic acids, potentially affecting DNA replication or RNA transcription processes .
Biochemical Pathways
Given its classification as a bicyclic nucleoside , it could potentially impact pathways related to nucleic acid synthesis or metabolism .
Result of Action
As a bicyclic nucleoside , it might interfere with nucleic acid processes, potentially leading to disruption of DNA replication or RNA transcription .
Análisis Bioquímico
Biochemical Properties
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine plays a crucial role in biochemical reactions, particularly as a nucleoside analog. It interacts with various enzymes and proteins involved in DNA and RNA synthesis. The compound inhibits DNA polymerase, thereby preventing the elongation of DNA strands during replication. Additionally, it interacts with ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides .
Cellular Effects
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has profound effects on various cell types and cellular processes. It influences cell function by disrupting DNA synthesis, leading to cell cycle arrest at the S-phase. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA synthesis makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into DNA strands during replication. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group necessary for the addition of subsequent nucleotides. This results in the inhibition of DNA polymerase activity. Additionally, the compound can bind to and inhibit ribonucleotide reductase, further reducing the pool of deoxyribonucleotides available for DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can cause sustained inhibition of DNA synthesis, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis without causing significant toxicity. At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is involved in several metabolic pathways. It is metabolized by cellular enzymes to its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and deoxycytidine kinase, which phosphorylate it to its active form. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is transported and distributed via nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The compound’s distribution is influenced by its interactions with binding proteins and its ability to accumulate in specific tissues, such as rapidly dividing tumor tissues .
Subcellular Localization
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is primarily localized in the nucleus, where it incorporates into DNA. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments. This subcellular localization is crucial for its role in inhibiting DNA synthesis and inducing cell cycle arrest .
Propiedades
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-67-6 | |
| Record name | 206055-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
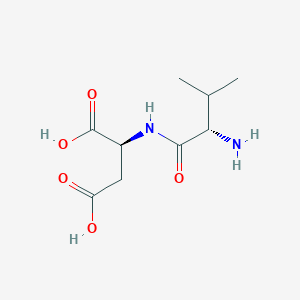

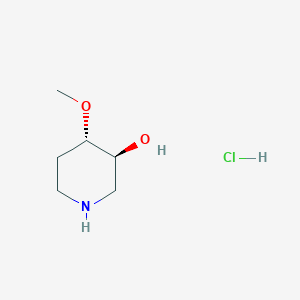
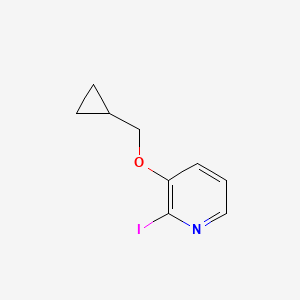


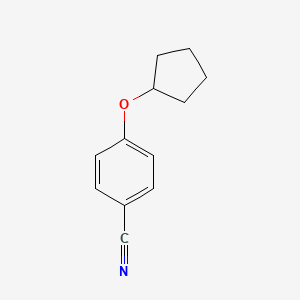
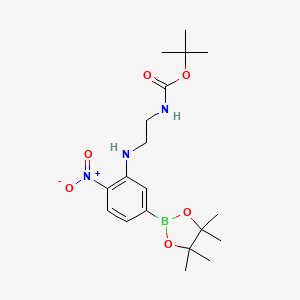
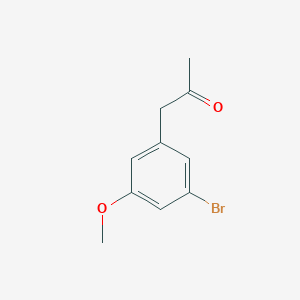
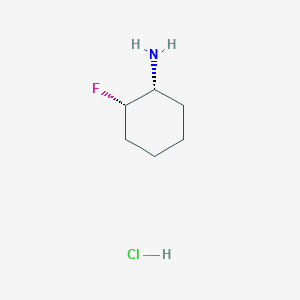

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)
